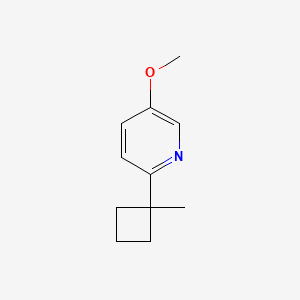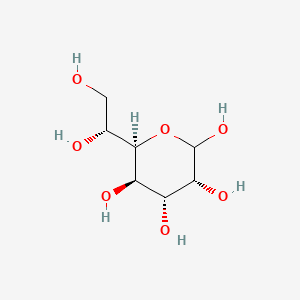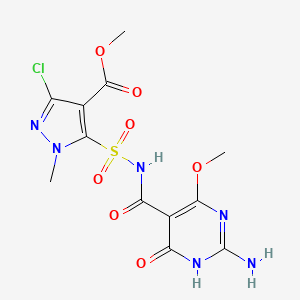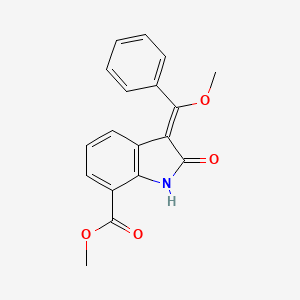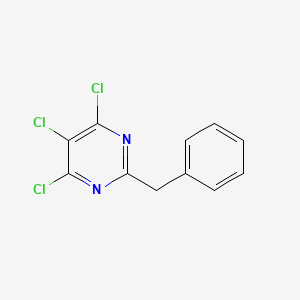
2-Benzyl-4,5,6-trichloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,5,6-trichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a benzyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,5,6-trichloropyrimidine typically involves the nucleophilic substitution of 2,4,5,6-tetrachloropyrimidine with benzylamine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4,5,6-trichloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4, 5, and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamine, sodium hydride, and potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,5,6-trichloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4,5,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the benzyl group and has different reactivity and applications.
2-Benzyl-4,6-dichloropyrimidine: Contains only two chlorine atoms and exhibits distinct chemical behavior.
2-Benzyl-5,6-dichloropyrimidine: Similar to the above but with chlorine atoms at different positions.
Uniqueness
2-Benzyl-4,5,6-trichloropyrimidine is unique due to the presence of three chlorine atoms and a benzyl group, which confer specific reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H7Cl3N2 |
|---|---|
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
2-benzyl-4,5,6-trichloropyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-9-10(13)15-8(16-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
MYWURQYQTICMAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
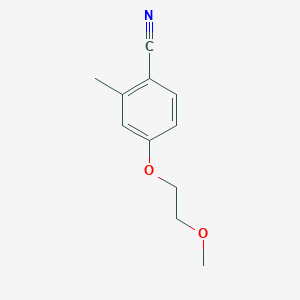
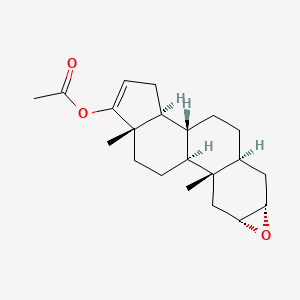
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
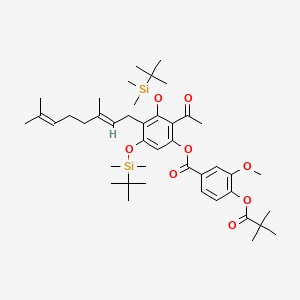
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
